6-Methylidenespiro[2.5]octane

Spiro activation Cyclopropane cleavage Reaction kinetics

6-Methylidenespiro[2.5]octane (CAS 34959-75-6, C₉H₁₄, MW 122.21) is a carbocyclic spiro hydrocarbon that embeds a reactive exocyclic methylidene (=CH₂) substituent at the 6-position of the spiro[2.5]octane skeleton. This structural feature distinguishes it from the saturated parent spiro[2.5]octane (CAS 185-65-9) and from endocyclic analogs such as spiro[2.5]oct-5-ene (CAS 6669-44-9).

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
Cat. No. B13469002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylidenespiro[2.5]octane
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESC=C1CCC2(CC1)CC2
InChIInChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2
InChIKeyUAQATWAZRIYWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylidenespiro[2.5]octane – Core Identity, CAS Registry, and Position Within the Spiro[2.5]octane Family


6-Methylidenespiro[2.5]octane (CAS 34959-75-6, C₉H₁₄, MW 122.21) is a carbocyclic spiro hydrocarbon that embeds a reactive exocyclic methylidene (=CH₂) substituent at the 6-position of the spiro[2.5]octane skeleton . This structural feature distinguishes it from the saturated parent spiro[2.5]octane (CAS 185-65-9) and from endocyclic analogs such as spiro[2.5]oct-5-ene (CAS 6669-44-9). The compound serves as a key intermediate in synthetic programmes targeting spiro-fused scaffolds for medicinal chemistry and fragrance discovery, where the exocyclic double bond offers a predictable handle for electrophilic addition, cycloaddition, and functionalisation chemistry [1].

Why Generic Spiro[2.5]octanes Cannot Substitute for 6-Methylidenespiro[2.5]octane in Discovery and Procurement Workflows


The reactivity profile of the spiro[2.5]octane series is dominated by the electronic character and stereoelectronic accessibility of the unsaturation [1]. 6-Methylidenespiro[2.5]octane bears an exocyclic methylene group that undergoes nucleophilic and acid-catalysed cyclopropane ring-opening at rates orders of magnitude faster than its endocyclic isomers [2]. This kinetic differentiation means that directly replacing the exo-methylidene compound with spiro[2.5]oct-5-ene or the fully saturated spiro[2.5]octane will alter reaction trajectories, product distributions, and synthetic feasibility. For procurement decisions in medicinal chemistry or fragrance synthesis, selecting the correct spiro[2.5]octane congener is therefore non-negotiable: the exocyclic methylene is not a passive spectator but a decisive participant in the chemistry that defines downstream molecular properties.

Quantitative Differentiation of 6-Methylidenespiro[2.5]octane from its Closest Structural Analogs


Exocyclic Methylene Accelerates Cyclopropane Ring-Opening Kinetics Relative to Endocyclic and Saturated Analogs

In nucleophilic morpholine-mediated ring-opening of spiro[2.5]octan-4-ones, the exo-methylene derivative (6-methylidenespiro[2.5]octan-4-one) reacts significantly faster than its endo-methyl isomer and the saturated 6,6,8-trimethylspiro[2.5]octan-4-one. The acceleration is attributed to spiroactivation by the exocyclic ethylenic group, whereas the endocyclic double bond provides only a marginal rate enhancement [1].

Spiro activation Cyclopropane cleavage Reaction kinetics Synthetic methodology

Acid-Catalysed Ethanolysis Rate: Exo-Methylene Spiro Ketones Outperform Endo Isomers

Under acid-catalysed ethanolysis conditions, spiro[2.5]octan-4-ones bearing an exocyclic methylene group undergo cyclopropane ring cleavage significantly faster than their endocyclic isomers. This rate differential is consistently observed for both the parent and dimethyl-substituted spiro ketone pairs, and is ascribed to more rapid protonation of the exo-methylene group coupled with favourable stereoelectronic factors in the transition state [1].

Acid catalysis Ring-opening Ethanolysis Synthetic methodology

Photochemical Product Divergence: Exo-Methylene Directs Distinct Product Distribution

Photolysis of spiro[2.5]oct-7-en-4-ones (endocyclic) in methanol yields exclusively 2-ethenylcyclohex-2-en-1-ones via β-cleavage, while photolysis of the analogous 8-methylenespiro[2.5]octan-4-ones (exo-methylene) in methanol generates both 2-ethenylcyclohex-2-en-1-ones and bicyclo[4.3.0]non-1(6)-en-2-ones [1]. This divergent product distribution demonstrates that the exocyclic methylene opens a mechanistically distinct reaction channel not accessible to the endocyclic isomer.

Photochemistry Radical clock Cyclopropane Mechanistic probe

Computed LogP Partition Coefficient: Differentiation from Parent Spiro[2.5]octane

6-Methylidenespiro[2.5]octane exhibits a computed LogP of 2.90 , reflecting the lipophilic contribution of the exocyclic methylene group compared to the fully saturated parent spiro[2.5]octane (LogP ≈ 2.73) [1]. The ΔLogP of approximately +0.17 log units, while modest, indicates that the exocyclic double bond increases hydrophobicity, which influences partitioning behaviour in extraction, chromatographic purification, and ADME property predictions.

Lipophilicity LogP Physicochemical property Drug-likeness

Exocyclic Methylene as a Synthetic Handle: Functionalisation Versatility vs. Saturated Spiro[2.5]octane

Unlike spiro[2.5]octane, which requires C–H activation for direct functionalisation, 6-methylidenespiro[2.5]octane offers the exocyclic double bond as an intrinsic reactive site for electrophilic additions (e.g., halogenation, hydroboration), cycloaddition reactions ([2+2], [3+2]), and radical additions . This functional handle eliminates the need for pre-functionalisation steps, reducing synthetic step count when the spiro scaffold must be elaborated into more complex architectures such as spiro-fused natural product analogs or fragrance lead compounds [1].

Electrophilic addition Cycloaddition Functional group interconversion Synthetic building block

Procurement-Relevant Application Scenarios Where 6-Methylidenespiro[2.5]octane is the Preferred Spiro[2.5]octane Congener


Synthetic Intermediate for Spiro-Activated Cyclopropane Ring-Opening Cascades

In synthetic sequences requiring rapid, predictable cyclopropane cleavage—such as the construction of functionalised cyclohexenones or bicyclic scaffolds—6-methylidenespiro[2.5]octane-derived intermediates (e.g., the corresponding spiro ketone) are kinetically superior to endocyclic and saturated analogs. The documented rate acceleration under both nucleophilic and acid-catalysed conditions [1] directly reduces reaction time and improves conversion, making this the congener of choice for process chemistry scale-up.

Mechanistic Probe for C–H Oxidation and Radical Clock Studies

Spiro[2.5]octane derivatives are established radical-clock substrates for distinguishing concerted vs. radical vs. cationic C–H oxidation pathways [1]. The exo-methylene variant provides a distinct product fingerprint under photochemical and oxidative conditions , enabling researchers to discriminate between competing mechanistic hypotheses with greater resolution than the parent spiro[2.5]octane or its endocyclic isomer.

Pre-Functionalised Building Block for Spirocyclic Fragment Libraries in Drug Discovery

Fragment-based drug discovery increasingly values spiro[2.5]octane scaffolds for their three-dimensional character and favourable physicochemical profiles [1]. 6-Methylidenespiro[2.5]octane offers an intrinsic exocyclic olefin handle for late-stage diversification via electrophilic addition or cycloaddition, enabling medicinal chemists to generate structurally diverse analogues without de novo scaffold synthesis—an advantage not shared by the unfunctionalised parent spiro[2.5]octane .

Fragrance Lead Optimisation: Woody-Green Spirocyclic Odorants

Spirocyclic molecules are prominently represented in the fragrance patent literature as woody, green, and camphoraceous odorants [1]. The exocyclic methylene group in 6-methylidenespiro[2.5]octane provides a versatile point for structural elaboration to modulate volatility (via LogP tuning ) and olfactory character, positioning it as a strategic intermediate for fragrance discovery programmes targeting differentiated spiro odorant families.

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